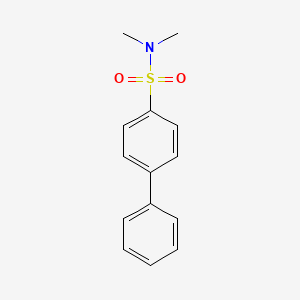
N-(3-acetylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-nitrobenzamide, also known as ANB-NOS, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a selective inhibitor of nitric oxide synthase (NOS). Nitric oxide is a key signaling molecule in the body, and its synthesis is catalyzed by the enzyme NOS. ANB-NOS has been shown to selectively inhibit the activity of one isoform of NOS, neuronal NOS (nNOS), which has implications for the treatment of various neurological disorders.
Mécanisme D'action
N-(3-acetylphenyl)-3-nitrobenzamide acts as a competitive inhibitor of nNOS, binding to the enzyme's active site and preventing the synthesis of nitric oxide. This inhibition is selective for nNOS, as this compound does not significantly affect the activity of other isoforms of NOS. By selectively inhibiting nNOS, this compound has the potential to modulate neuronal signaling and improve outcomes in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on neurotransmitter release and neuronal signaling in vitro. In animal models, this compound has been shown to improve outcomes in various neurological disorders such as Parkinson's disease, stroke, and traumatic brain injury. However, further research is needed to fully understand the biochemical and physiological effects of this compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-3-nitrobenzamide has several advantages as a research tool, including its selectivity for nNOS and its potential to modulate neuronal signaling. However, there are also limitations to its use in lab experiments, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-3-nitrobenzamide, including:
1. Optimization of this compound derivatives with improved potency and pharmacokinetic properties.
2. Investigation of the effects of this compound on other isoforms of NOS and their potential role in disease.
3. Examination of the effects of this compound on other signaling pathways and their potential role in disease.
4. Development of this compound as a therapeutic agent for neurological disorders.
5. Investigation of the potential use of this compound as a research tool for the study of nNOS and neuronal signaling.
Méthodes De Synthèse
N-(3-acetylphenyl)-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with 3-acetylphenylamine, followed by reduction and acetylation steps. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-nitrobenzamide has been extensively studied for its potential use as a selective inhibitor of nNOS. This isoform of NOS is primarily expressed in the nervous system and plays a crucial role in regulating neurotransmitter release and neuronal signaling. Dysregulation of nNOS activity has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-4-2-6-13(8-11)16-15(19)12-5-3-7-14(9-12)17(20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOAHYRDMXWGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)

![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)

![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
